

An In-depth Technical Guide to the Safe Handling of Flumatinib-d3

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Compound of Interest

Compound Name: *Flumatinib-d3*

Cat. No.: *B12408699*

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This guide provides comprehensive safety information and handling procedures for **Flumatinib-d3**, a deuterated analog of Flumatinib. Given the absence of a specific Safety Data Sheet (SDS) for **Flumatinib-d3**, this document extrapolates data from the available SDS for Flumatinib and Flumatinib mesylate. The core chemical properties and biological activity are expected to be comparable, though pharmacokinetic profiles may differ. This guide is intended for researchers, scientists, and professionals in drug development.

Section 1: Chemical and Physical Properties

Flumatinib-d3 is a stable, isotope-labeled version of Flumatinib, an orally bioavailable tyrosine kinase inhibitor.^[1] The substitution of hydrogen with deuterium can influence the drug's metabolic profile.^[1]

Property	Flumatinib	Flumatinib Mesylate	Flumatinib-d3
Molecular Formula	C29H29F3N8O[2][3]	C30H33F3N8O4S[4] [5]	C29H26D3F3N8O[1]
Molecular Weight	562.6 g/mol [2][3]	658.7 g/mol [4]	565.61 g/mol [1]
CAS Number	895519-90-1[2][3]	895519-91-2[5][6]	Not available
Appearance	Solid[3]	Crystalline solid	Solid
Purity	≥98%[3]	>97%[6]	Not specified
UV/Vis.	λmax: 239, 273 nm[3]	Not specified	Not specified
Solubility	Soluble in DMSO (~2 mg/ml), slightly soluble in ethanol and DMF. Soluble in PBS (pH 7.2) at ~0.25 mg/ml.[3]	Not specified	Not specified
Storage	-20°C[3]	-20°C for long term, 2-8°C for short term[6]	-20°C
Stability	≥4 years at -20°C[3]	Not specified	Not specified

Section 2: Hazard Identification and Safety Precautions

As a potent tyrosine kinase inhibitor, **Flumatinib-d3** should be handled with care. The following hazard information is based on the non-deuterated form.

GHS Classification (based on Flumatinib Mesylate):

- Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[5]
- Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[5]
- Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[5]

- Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[5]

Precautionary Statements:

- Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[5][7]
- Response: If swallowed, call a poison center or doctor if you feel unwell. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
- Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[6][7]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Section 3: Handling and Personal Protective Equipment (PPE)

Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.

Personal Protective Equipment:

- Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[6]
- Eye Protection: Use safety glasses with side-shields or chemical goggles.[6]
- Skin and Body Protection: Wear a lab coat or other protective clothing.[6]
- Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[6]

Hygiene Measures:

- Wash hands thoroughly after handling.[3][6] Do not eat, drink, or smoke in the laboratory.

Section 4: Accidental Release Measures and First Aid

Accidental Release:

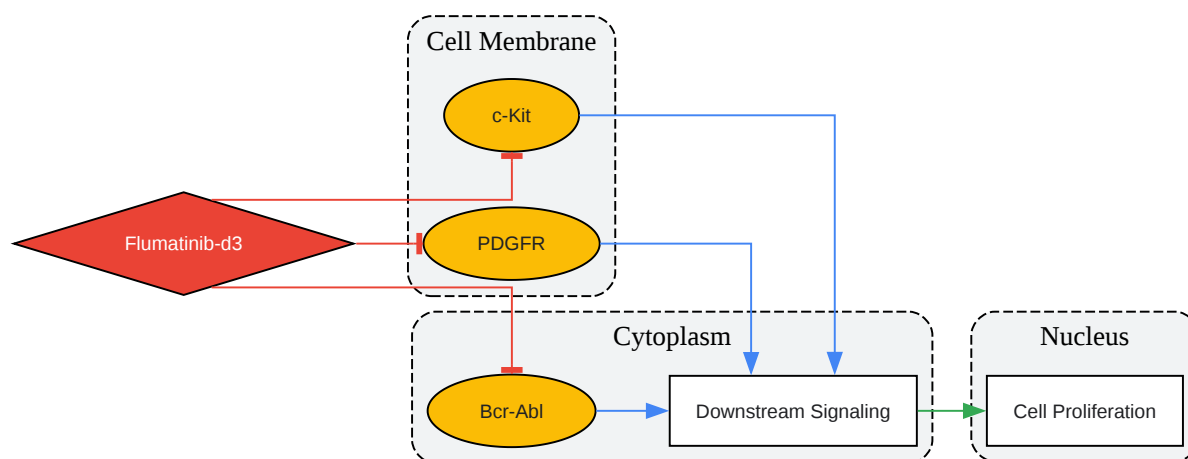
- Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation.[6]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6]
- Methods for Cleaning Up: Sweep up the solid material, place it in a suitable, closed container for disposal. Avoid generating dust.[6]

First Aid:

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
- If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Section 5: Biological Activity and Signaling Pathway

Flumatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase.[8] It also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR) and c-Kit.[2][4] This inhibition blocks the downstream signaling pathways that are crucial for the proliferation of cancer cells in diseases like chronic myeloid leukemia (CML).[2][4]



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Caption: **Flumatinib-d3** inhibits Bcr-Abl, PDGFR, and c-Kit signaling.

Section 6: Experimental Protocols

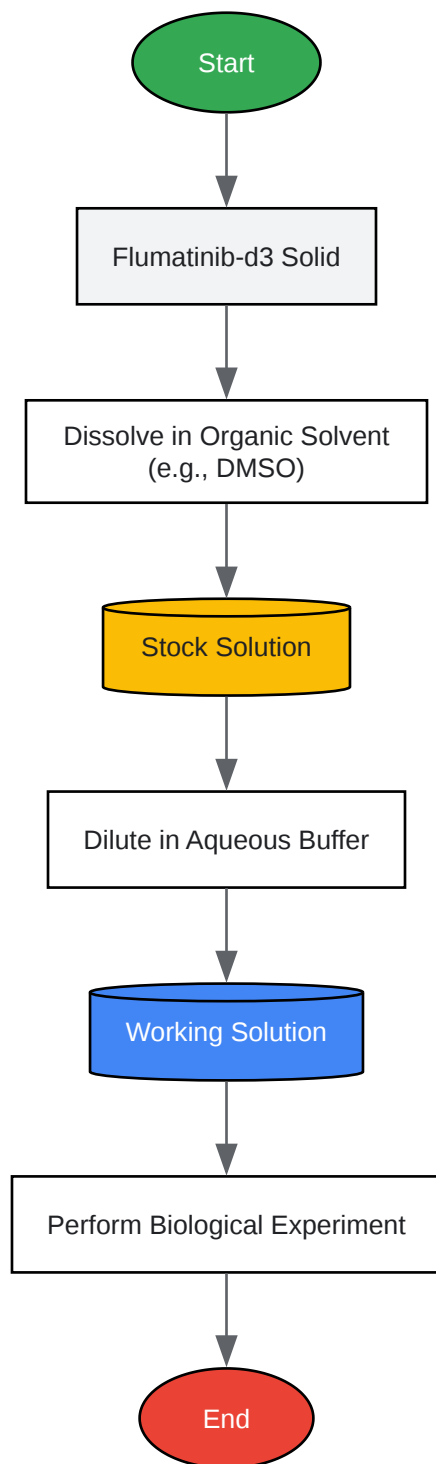
Preparation of Stock Solutions:

- Flumatinib is typically supplied as a solid.[3] To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as DMSO, ethanol, or DMF.[3] For example, a stock solution in DMSO can be prepared at a concentration of approximately 2 mg/mL.[3] It is recommended to purge the solvent with an inert gas before dissolving the compound.[3]

Preparation of Aqueous Solutions:

- For biological experiments, further dilutions from the stock solution into aqueous buffers or isotonic saline should be made.[3] Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[3]
- Organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers, such as PBS (pH 7.2), to a solubility of approximately 0.25 mg/mL.[3]

Aqueous solutions are not recommended for storage for more than one day.[3]



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Caption: Workflow for preparing **Flumatinib-d3** solutions for experiments.

Section 7: Toxicological and Clinical Information

- Human Metabolism: In humans, Flumatinib is metabolized primarily through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis.[9]
- Adverse Events: In clinical studies, common adverse events associated with Flumatinib include hematologic toxicities, diarrhea, elevated creatinine levels, and hepatic insufficiency. [10] A phase III trial comparing Flumatinib to Imatinib found that diarrhea and alanine transaminase elevation were more frequent with Flumatinib.[8]

This technical guide is for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet. Always consult the most up-to-date SDS for any chemical before use and follow all institutional safety protocols.

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